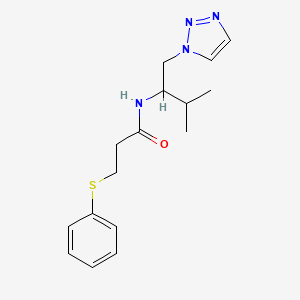
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MMB-2201 was first synthesized in 2012 and has since been used in various studies to investigate the effects of cannabinoids on the human body.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide and its derivatives are prominently used in chemical synthesis. For instance, a study demonstrated the synthesis of a bi-triazole precursor for potential applications in pharmaceuticals and agrochemicals (Hajib et al., 2022). Another example includes the creation of novel 1,2,3-triazole derivatives for antimicrobial activities (Boechat et al., 2011).
Catalysis and Organic Reactions
These compounds are also important in catalysis and organic reactions. Research shows their use in catalyst activation with Rhodium and Iridium complexes, facilitating transfer hydrogenation and oxidation reactions (Saleem et al., 2014). Another study highlights their role in synthesizing novel 1,2,3-triazoles for urease and anti-proliferative activity, indicating their potential in bioactive compound development (Ali et al., 2022).
Pharmacological Research
In pharmacological research, derivatives of this compound have been evaluated for their potential as anticonvulsant agents. A study synthesized and tested a series of derivatives, finding some to exhibit promising anticonvulsant properties (Kamiński et al., 2016). Additionally, these compounds have been investigated for their anticancer activities, with certain derivatives showing potential against specific cancer cell lines (Gomha et al., 2017).
Innovative Applications
Innovative applications include the generation of a new scaffold for rapid access to antimicrotubule agents, which can inhibit cancer cell growth and tubulin polymerization (Stefely et al., 2010). This highlights the versatility of these compounds in developing new therapeutic agents.
Wirkmechanismus
Target of action
Indole derivatives and triazole derivatives are known to bind with high affinity to multiple receptors . The specific targets of “N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide” or “N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-3-(phenylsulfanyl)propanamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action of “this compound” or “N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-3-(phenylsulfanyl)propanamide” would involve its interaction with its targets, leading to changes in cellular processes. Indole and triazole derivatives are known to show versatile biological activities .
Biochemical pathways
The affected pathways and their downstream effects would depend on the specific targets of “this compound” or “N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-3-(phenylsulfanyl)propanamide”. Indole and triazole derivatives are known to affect various biological pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole and triazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-13(2)15(12-20-10-9-17-19-20)18-16(21)8-11-22-14-6-4-3-5-7-14/h3-7,9-10,13,15H,8,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIYTIQTVPVFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

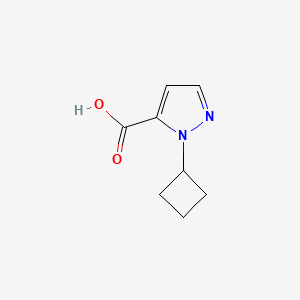
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)
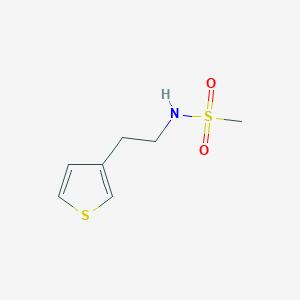
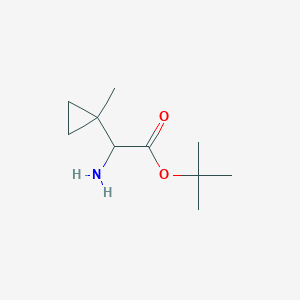


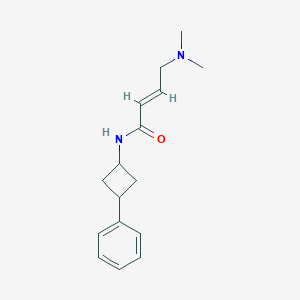
![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

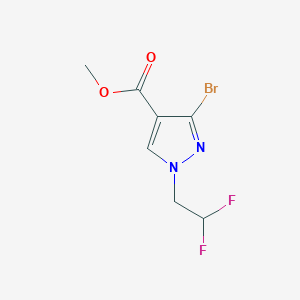
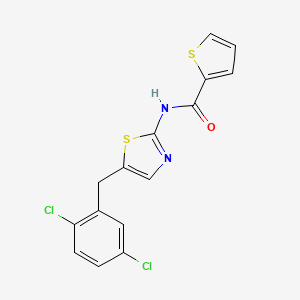
![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)